Naloxone hydrochloride dihydrate (CAS 51481-60-8) is a potent, rapid-acting mu-opioid receptor antagonist and the globally recognized gold-standard active pharmaceutical ingredient (API) for reversing opioid-induced respiratory depression. As a dihydrated salt, it possesses an optimized physicochemical profile—specifically a molecular weight of 399.87 g/mol and exceptional aqueous solubility—that makes it uniquely suited for life-saving micro-volume delivery systems. Unlike its free base or anhydrous counterparts, the dihydrate form provides the critical balance of thermodynamic stability, predictable handling characteristics, and formulation compatibility required by mainstream pharmaceutical manufacturers for injectables, sublingual films, and high-concentration intranasal sprays [1].
Generic substitution with naloxone free base or anhydrous naloxone hydrochloride introduces severe formulation and manufacturing risks. Naloxone free base is a Class IV compound characterized by poor aqueous solubility, rendering it entirely unsuitable for the high-concentration, low-volume aqueous solutions required for emergency nasal sprays or rapid intravenous push [1]. Conversely, while the anhydrous hydrochloride salt shares the free base's pharmacological efficacy, it is highly hygroscopic and thermodynamically driven to absorb ambient moisture to form the dihydrate. Procuring the anhydrous form leads to unpredictable water uptake during storage and handling, resulting in API assay variability, batch-to-batch inconsistency, and a high risk of out-of-specification dosing in critical emergency medications [2].
For emergency interventions, API must be delivered in highly concentrated, low-volume formats (e.g., 4 mg in 0.1 mL for nasal sprays). Naloxone hydrochloride dihydrate achieves an aqueous solubility of approximately 73 mg/mL, whereas the naloxone free base is practically insoluble at 1.4 mg/mL [1]. This massive solubility differential dictates that only the dihydrate salt can be utilized for modern liquid formulations without requiring complex, potentially irritating co-solvents.
| Evidence Dimension | Aqueous solubility at ambient conditions |
| Target Compound Data | ~73 mg/mL (Naloxone HCl Dihydrate) |
| Comparator Or Baseline | ~1.4 mg/mL (Naloxone Free Base) |
| Quantified Difference | 52-fold higher aqueous solubility |
| Conditions | Aqueous solution at standard room temperature |
It enables the formulation of ultra-compact emergency nasal sprays and high-concentration injectables where the free base would completely fail to dissolve.
In solid-state pharmaceutical manufacturing, API stability dictates dosing accuracy. Naloxone hydrochloride dihydrate utilizes water molecules to stabilize its three-dimensional crystal network, maintaining a consistent stoichiometric mass. In contrast, the anhydrous form is highly susceptible to moisture scavenging, leading to unpredictable mass fluctuations [1]. The dihydrate form remains stable under standard handling conditions, only beginning to dehydrate under vacuum or at elevated temperatures (mass loss of ~8.8% between 25-75 °C under specific thermal stress) [1].
| Evidence Dimension | Hygroscopicity and structural stability |
| Target Compound Data | Stable dihydrate network (consistent MW 399.87 g/mol) |
| Comparator Or Baseline | Anhydrous form (hygroscopic, unpredictable moisture uptake) |
| Quantified Difference | Elimination of ambient moisture-induced assay variability |
| Conditions | Standard pharmaceutical manufacturing and storage environments |
Guarantees precise API massing and batch-to-batch reproducibility, preventing critical under- or over-dosing during formulation.
The physical state of the API directly impacts its pharmacokinetic profile in needle-free delivery. Aqueous solutions formulated from highly soluble Naloxone HCl dihydrate demonstrate rapid transmucosal absorption (onset within 2-3 minutes) and a relative bioavailability of approximately 40-47% compared to intramuscular injection [1]. Conversely, dry powder naloxone dispersions exhibit lower absolute bioavailability (e.g., ~30%) because dissolution must occur within the limited timeframe before ciliary clearance sweeps the powder from the nasal cavity [1].
| Evidence Dimension | Intranasal bioavailability and absorption efficiency |
| Target Compound Data | High relative bioavailability (~40-47% vs IM) with rapid onset |
| Comparator Or Baseline | Dry powder dispersion (~30% absolute bioavailability) |
| Quantified Difference | Superior absorption kinetics due to pre-dissolved API state |
| Conditions | Intranasal administration in pharmacokinetic models |
Justifies the procurement of the highly soluble dihydrate salt for liquid nasal spray manufacturing over alternative solid-dose intranasal strategies.
Due to its exceptional aqueous solubility (73 mg/mL), the dihydrate form is the mandatory API for formulating high-concentration, low-volume nasal sprays (e.g., 4 mg in 0.1 mL). This ensures the drug is fully dissolved and ready for immediate transmucosal absorption upon administration by first responders or laypersons [1].
The dihydrate salt's stable hydration state and high purity profile make it the standard choice for manufacturing sterile aqueous solutions for intravenous, intramuscular, or subcutaneous injection. Its predictable assay prevents dosing errors during the compounding of these critical life-saving ampoules and vials [2].
In maintenance therapies (e.g., combined with buprenorphine), naloxone HCl dihydrate is utilized as an abuse-deterrent agent. Its consistent crystalline stability allows for precise API massing during the complex manufacturing of sublingual films, ensuring regulatory compliance and dosage uniformity [3].
Irritant